molecular formula C17H9ClFN3OS2 B12129566 (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12129566
M. Wt: 389.9 g/mol
InChI Key: IJSCAXMPZFCIML-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing! Let’s break it down. The IUPAC name reveals its components:

  • The “5Z” indicates a Z-isomer (geometric isomer) at the fifth position.
  • The benzimidazole moiety (1H-benzimidazol-2-ylmethylidene) contributes to its aromatic character.
  • The 3-(3-chloro-4-fluorophenyl) group adds halogens for specificity.
  • The 2-thioxo-1,3-thiazolidin-4-one portion imparts a thiazolidine ring with a sulfur atom.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist, but one common method involves condensation reactions. For instance:

    Knoevenagel Condensation: Reacting benzimidazole-2-carbaldehyde with 3-(3-chloro-4-fluorophenyl)acryloyl chloride in the presence of a base yields the desired compound.

    Thiazolidinone Formation: The final step involves cyclization of the intermediate with Lawesson’s reagent (P4S10) to form the thiazolidinone ring.

Industrial Production:: Industrial-scale synthesis typically employs continuous-flow processes, optimizing yields and minimizing waste.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazolidinone sulfur can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Halogen atoms can undergo nucleophilic substitution reactions.

Common Reagents::

    Base: Used in Knoevenagel condensation.

    Lawesson’s Reagent: For cyclization.

    Hydride Reducing Agents: For carbonyl reduction.

Major Products::
  • The desired compound itself.
  • Oxidized or reduced derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated as potential antitumor agents due to its benzimidazole and thiazolidinone moieties.

    Chemistry: Used as a building block for designing novel heterocyclic compounds.

    Industry: Employed in the synthesis of other pharmaceuticals.

Mechanism of Action

The compound’s mechanism involves:

    Molecular Targets: Interaction with specific proteins or enzymes.

    Pathways: Modulation of cellular processes (e.g., apoptosis, cell cycle).

Comparison with Similar Compounds

While there are no direct analogs, its unique combination of benzimidazole, halogens, and thiazolidinone sets it apart.

Properties

Molecular Formula

C17H9ClFN3OS2

Molecular Weight

389.9 g/mol

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(3-chloro-4-fluorophenyl)-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C17H9ClFN3OS2/c18-10-7-9(5-6-11(10)19)22-16(23)14(25-17(22)24)8-15-20-12-3-1-2-4-13(12)21-15/h1-8,23H

InChI Key

IJSCAXMPZFCIML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=C(C=C4)F)Cl)O)N=C2C=C1

Origin of Product

United States

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